1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl-
Description
1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- is a heterocyclic compound characterized by a fused imidazole-pyrazine core with three methyl groups at positions 1, 5, and 6, and a chlorine substituent at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-3,5,6-trimethylimidazo[4,5-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-4-5(2)11-7-6(10-4)12-8(9)13(7)3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLHNIKLWPXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=C(N2C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480087 | |
| Record name | 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55635-65-9 | |
| Record name | 2-Chloro-1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55635-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazo[4,5-b]pyrazine core. The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-b]pyrazine exhibit significant anticancer properties. For instance, compounds within this class have been explored as inhibitors of Aurora kinases, which are crucial for cell division and proliferation. The design and synthesis of selective inhibitors have shown promising results in targeting specific cancer types, particularly through computational modeling approaches that enhance their efficacy against Aurora-A and Aurora-B kinases .
Anti-inflammatory Properties
Another significant application of this compound is in the development of anti-inflammatory drugs. Studies have demonstrated that certain imidazo[4,5-b]pyrazine derivatives can modulate inflammatory pathways effectively. Their mechanism often involves the inhibition of specific enzymes or receptors that play a pivotal role in the inflammatory response .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that imidazo[4,5-b]pyrazine derivatives can inhibit the growth of various bacterial strains. This makes them candidates for further development as antimicrobial agents .
Material Science Applications
Polymer Chemistry
In material science, imidazo[4,5-b]pyrazine derivatives are being investigated for their potential use in polymer chemistry. Their unique electronic properties can be harnessed to create conductive polymers or materials with specific optical characteristics. This aspect is particularly relevant in the development of organic electronic devices .
Synthetic Chemistry Applications
Building Blocks for Synthesis
1H-Imidazo[4,5-b]pyrazine serves as an essential building block in synthetic organic chemistry. Its structure allows for various functionalizations that can lead to the formation of more complex molecules. Researchers have developed efficient synthetic routes to modify this compound further, facilitating the creation of libraries of derivatives for biological testing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
- Chlorine vs. Ethyl Substituents : The 2-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the 2-ethyl analog (CAS 860722-35-6) may prioritize hydrophobic interactions in biological systems .
- Amino Group in Zarzissine: The 2-amino substituent (CAS 160491-72-5) increases basicity and hydrogen-bonding capacity, critical for bioactivity in natural products .
- Hexanitro Derivative : The hexanitro compound’s high nitrogen content (≈60%) and nitro groups classify it as a high-energy-density material, likely with applications in defense or aerospace .
Biological Activity
1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a chloro substituent and three methyl groups on the imidazo[4,5-b]pyrazine core, which is critical for its biological activity.
Biological Activities
1H-Imidazo[4,5-b]pyrazine derivatives have been shown to exhibit a range of biological activities including:
- Anticancer Activity : Some studies indicate that imidazo[4,5-b]pyrazines can inhibit tumor growth through various mechanisms. For example, they may act as inhibitors of the ENPP1 enzyme, which plays a role in cancer progression by negatively regulating immune response pathways. A derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and showed enhanced antitumor efficacy in combination with anti-PD-1 therapy in murine models .
- Anticonvulsant Effects : Research has identified imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors (AMPARs), which are implicated in seizure activity. These compounds have shown promise in protecting against seizures in preclinical models .
- Antimicrobial Properties : Some derivatives have exhibited antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.
Synthesis Methods
The synthesis of 1H-imidazo[4,5-b]pyrazine derivatives typically involves several chemical reactions:
- Alkylation Reactions : The compound can be synthesized through alkylation of the imidazo nitrogen atoms using alkyl halides or sulfates under basic conditions. This method allows for the introduction of various alkyl groups that can modulate biological activity .
- Cyclization Reactions : Various cyclization methods are employed to create the imidazo framework from simpler precursors. These methods often involve heating or using specific catalysts to promote ring formation.
Case Studies
Several studies have highlighted the biological efficacy of 1H-imidazo[4,5-b]pyrazine derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-chloro-1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using halogenated precursors (e.g., 5,6-dichloro derivatives) and methyl-substituted boronic acids. Microwave irradiation (80–120°C, 15–30 min) enhances reaction efficiency by reducing side products . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization by / NMR and LC-MS to confirm substitution patterns.
- Data Table :
| Precursor | Reaction Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5,6-Dichloro-2-methylthio | 30 | 78 | >95% |
| 5-Chloro-6-bromo derivative | 45 | 65 | 92% |
Q. How does the chlorine substituent at position 2 influence the compound’s reactivity and biological activity?
- Methodological Answer : The electron-withdrawing chlorine at position 2 stabilizes the imidazo-pyrazine core, enhancing electrophilic substitution potential. Comparative studies with non-chlorinated analogs show increased binding affinity to kinase targets (e.g., EGFR) due to improved hydrophobic interactions .
- Experimental Design :
- Synthesize analogs with Cl, Br, and H at position 2.
- Perform molecular docking and in vitro kinase inhibition assays (IC measurements).
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of methyl-substituted imidazo-pyrazines?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) that correlate with experimental IC values. Conflicting data (e.g., variable cytotoxicity in cancer cell lines) may arise from differences in cellular uptake or metabolism.
- Key Parameters :
- Solubility: LogP values (2.1–3.5) via shake-flask method.
- Metabolic stability: Microsomal half-life (human liver microsomes).
Q. What strategies optimize regioselectivity in methylation reactions at positions 1, 5, and 6?
- Methodological Answer : Use sterically hindered bases (e.g., LDA) to direct methylation to the N1 position first, followed by Friedel-Crafts alkylation for C5/C5. Monitor regiochemistry via - HMBC NMR to distinguish N- vs. C-methylation .
- Case Study :
| Methylation Step | Reagent | Temperature | Regioselectivity (Ratio) |
|---|---|---|---|
| N1 | CHI/LDA | -78°C | 95:5 (N1 vs. C5) |
| C5/C6 | (CH)SO | 60°C | 70:30 (C5 vs. C6) |
Data Contradiction Analysis
Q. Why do conflicting reports exist on the compound’s solubility in aqueous buffers?
- Resolution : Discrepancies arise from polymorphic forms. Hydrate vs. anhydrous forms exhibit 10-fold differences in solubility (e.g., 0.12 mg/mL vs. 1.3 mg/mL in PBS pH 7.4). Use X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) to identify stable forms .
Biological Activity and Mechanisms
Q. What in vitro assays are most reliable for evaluating the compound’s kinase inhibition profile?
- Methodological Answer : Use fluorescence-based ADP-Glo™ kinase assays for high-throughput screening. Validate hits with radiolabeled -ATP assays. For example:
- EGFR kinase: IC = 12 nM (vs. 45 nM for gefitinib).
- Off-target effects: Screen against a panel of 50 kinases (e.g., Src, Abl) .
Analytical Characterization
Q. How to distinguish positional isomers (e.g., 1,5,6-trimethyl vs. 1,4,6-trimethyl) using spectroscopic methods?
- Methodological Answer :
- NMR: Methyl groups at C5/C6 show coupling with pyrazine protons (δ 7.8–8.2 ppm).
- -DEPT: Quaternary carbons at C4 (δ 145–150 ppm) confirm substitution patterns.
- HRMS: Exact mass (calc. 238.0652) differentiates isomers by <0.5 ppm error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
